CYP2A6 Inhibition Potency of 4-(Azidomethyl)-7-hydroxy-2H-chromen-2-one vs. Related Coumarin Azides
In a standardized assay measuring the inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation, 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one exhibited an IC50 value of 13,600 nM [1]. This places its inhibitory potency as approximately 272-fold weaker than a closely related azido-coumarin derivative (IC50 = 50 nM, BDBM50358746) tested under identical conditions [2], and over 680-fold weaker than a potent coumarin azide inhibitor (IC50 = 20 nM, BDBM109760) [3]. This comparatively low CYP2A6 inhibition profile indicates a reduced potential for off-target metabolic interference when the compound is used as a probe in cellular systems containing active CYP2A6 enzymes.
| Evidence Dimension | CYP2A6 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13,600 nM |
| Comparator Or Baseline | BDBM50358746 (IC50 = 50 nM); BDBM109760 (IC50 = 20 nM); BDBM50432666 (IC50 = 25,000 nM) |
| Quantified Difference | 13,600 nM vs. 50 nM (272-fold weaker); 13,600 nM vs. 20 nM (680-fold weaker); 13,600 nM vs. 25,000 nM (1.8-fold more potent) |
| Conditions | Human CYP2A6-mediated 7-hydroxycoumarin formation assay in human liver microsomes or standard enzyme assay. |
Why This Matters
For experiments where CYP2A6 inhibition is an undesirable off-target effect (e.g., cellular imaging, live-cell assays), this compound's relatively high IC50 value suggests it will be a less perturbing probe than more potent CYP2A6 inhibitors.
- [1] BindingDB (2025). BindingDB Entry BDBM109760 (US8609708, 44). IC50: 13,600 nM for inhibition of human CYP2A6. Retrieved from http://ww.w.bindingdb.org/ View Source
- [2] BindingDB (2025). BindingDB Entry BDBM50358746 (CHEMBL596015). IC50: 50 nM for inhibition of CYP2A6 in human liver microsomes. Retrieved from https://bindingdb.org/ View Source
- [3] BindingDB (2025). BindingDB Entry BDBM109760 (US8609708, 44). IC50: 20 nM for a potent coumarin azide inhibitor. Retrieved from http://ww.w.bindingdb.org/ View Source
